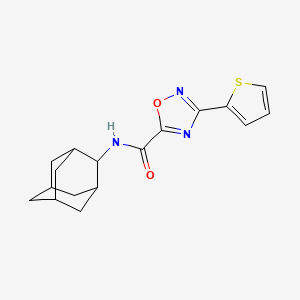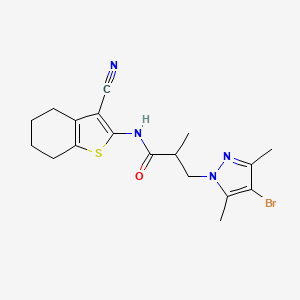![molecular formula C18H12F5N7S B10956316 4-[[3-(difluoromethyl)-5-methylpyrazol-1-yl]methyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956316.png)
4-[[3-(difluoromethyl)-5-methylpyrazol-1-yl]methyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[3-(difluoromethyl)-5-methylpyrazol-1-yl]methyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic compound characterized by its unique structure and diverse functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-(difluoromethyl)-5-methylpyrazol-1-yl]methyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves multiple steps, including the formation of the pyrazole ring, introduction of difluoromethyl and trifluoromethyl groups, and the construction of the tetracyclic core. The reaction conditions typically involve the use of strong bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[[3-(difluoromethyl)-5-methylpyrazol-1-yl]methyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-[[3-(difluoromethyl)-5-methylpyrazol-1-yl]methyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[3-(difluoromethyl)-5-methylpyrazol-1-yl]methyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 13-(4-morpholinylmethyl)-3,4,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),4,10(15),11,13-hexaen-8-one
- 7-(3-chlorophenyl)-3-[(4-fluorophenyl)methylsulfanyl]-13-methyl-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one
- 3-[(2-chlorophenyl)methylsulfanyl]-13-methyl-7-phenyl-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one
Uniqueness
4-[[3-(difluoromethyl)-5-methylpyrazol-1-yl]methyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene stands out due to its unique combination of functional groups and structural complexity
Properties
Molecular Formula |
C18H12F5N7S |
|---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
4-[[3-(difluoromethyl)-5-methylpyrazol-1-yl]methyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene |
InChI |
InChI=1S/C18H12F5N7S/c1-7-3-10(18(21,22)23)25-17-12(7)13-14(31-17)16-26-11(28-30(16)6-24-13)5-29-8(2)4-9(27-29)15(19)20/h3-4,6,15H,5H2,1-2H3 |
InChI Key |
PZBAWEUBJCKBBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)CN5C(=CC(=N5)C(F)F)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-5-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B10956234.png)
![1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine](/img/structure/B10956255.png)
![13-(difluoromethyl)-4-[3-[(2,4-difluorophenoxy)methyl]phenyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956257.png)
![4-[[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956260.png)

![4-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10956268.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]acetamide](/img/structure/B10956270.png)
![4-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10956271.png)
![1-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1H-tetrazole](/img/structure/B10956276.png)
![Ethyl 4-[(pyridin-3-ylcarbamoyl)amino]benzoate](/img/structure/B10956291.png)
![1-[(2-fluorophenoxy)methyl]-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10956298.png)
![4-chloro-N-[2-(2-hydroxynaphthalen-1-yl)-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B10956305.png)
![(2E)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B10956306.png)

